Chloro Efavirenz
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Overview
Description
Chloro Efavirenz is a complex organic compound with a unique structure that includes chloro, cyclopropyl, ethynyl, and trifluoromethyl groups
Mechanism of Action
- However, benzoxazinones (the class to which this compound belongs) are known to impact various cellular processes, including inflammation, oxidative stress, and cell signaling pathways .
- Impact on Bioavailability :
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to influence its interaction with enzymes involved in oxidative stress responses . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby affecting the overall biochemical pathways in which they are involved.
Cellular Effects
The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways related to cell proliferation and apoptosis . This modulation can lead to changes in gene expression patterns, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction . For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s presence can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis. Detailed studies on its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Efavirenz involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of cyclopropylmethyl ketone with methylene chloride and aluminum chloride to form 2-chloro-1-(1-chlorocyclopropyl)ethanone . This intermediate is then subjected to further reactions to introduce the ethynyl and trifluoromethyl groups, followed by cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Chloro Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Chloro Efavirenz is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.
4,4’-Difluorobenzophenone: An organic compound with a similar benzoxazinone structure.
4-Methoxyphenethylamine: A compound with similar functional groups.
Uniqueness
Chloro Efavirenz is unique due to its combination of chloro, cyclopropyl, ethynyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVZKIFRATURHW-LIVBHKQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.